Enzymatic Potency Against CDK1/Cyclin B
In a cell-free enzymatic assay using the CDK1/Cyclin B complex, CDK1/Cyc B-IN-1 (Compound 5) inhibited kinase activity with an IC₅₀ of 97 nM ± 2.33 [1]. This places it between roscovitine (Cdc2 IC₅₀ = 650 nM) and the more potent but less selective NU6102 (CDK1/cyclin B IC₅₀ = 9.5 nM) , providing an intermediate potency window that avoids the extreme potency (and potential off-target inhibition) of sub‑10 nM CDK1 inhibitors while still achieving nanomolar target engagement.
| Evidence Dimension | Enzymatic IC₅₀ against CDK1/Cyclin B complex |
|---|---|
| Target Compound Data | 97 nM ± 2.33 |
| Comparator Or Baseline | Roscovitine: 650 nM (CDK1/Cdc2); NU6102: 9.5 nM (CDK1/cyclin B) |
| Quantified Difference | ~6.7‑fold more potent than roscovitine; ~10‑fold less potent than NU6102 |
| Conditions | Cell-free kinase assay; compound 5 tested in CDK1/Cyclin B LANCE Ultra format (primary paper); roscovitine and NU6102 values from published literature. |
Why This Matters
This intermediate potency allows researchers to achieve robust CDK1 inhibition without the excessive kinase suppression that can complicate phenotypic interpretation or increase cytotoxicity in non‑transformed cells.
- [1] Mohamed SH, et al. Bioorg Med Chem. 2020;28(17):115633. PMID: 32773088. View Source
